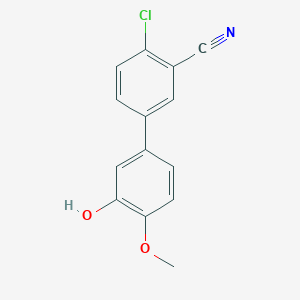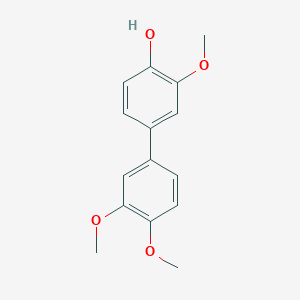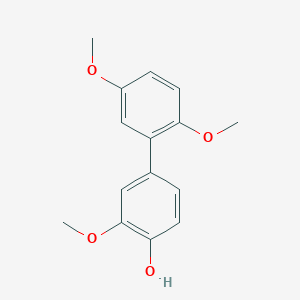
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% (5-FCP-2-MP) is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of phenol, which is a type of aromatic hydrocarbon. 5-FCP-2-MP has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a substrate for enzymatic reactions. In addition, it has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a substrate for enzymatic reactions. In addition, it has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound acts as an electron donor in organic reactions. It is also believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and aldehyde oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 and aldehyde oxidase. In addition, it has been suggested that the compound may have anti-inflammatory, anti-allergic, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to obtain. In addition, it is a stable compound and is not toxic. However, the compound does have some limitations. It is not very soluble in water and may not be suitable for certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95%. These include further investigation into the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In addition, further research could be conducted to explore potential therapeutic applications of the compound. Other potential areas of research include the development of more efficient synthesis methods and the investigation of the effects of the compound on other biological systems.
Synthesemethoden
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% can be synthesized by a two-step procedure. First, 4-carboxy-3-fluorophenol is reacted with 2-methoxybenzyl chloride in the presence of a base, such as pyridine, to form 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95%. This reaction is followed by the purification of the product using column chromatography. The yield of this synthesis is approximately 95%.
Eigenschaften
IUPAC Name |
2-fluoro-4-(3-hydroxy-4-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-13-5-3-9(7-12(13)16)8-2-4-10(14(17)18)11(15)6-8/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXHFGUACHDSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685662 |
Source


|
| Record name | 3-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261922-48-8 |
Source


|
| Record name | 3-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)












